Lidocaine is only found in individuals that have used or taken this drug. It is a local anesthetic and cardiac depressant used as an antiarrhythmia agent. Its actions are more intense and its effects more prolonged than those of procaine but its duration of action is shorter than that of bupivacaine or prilocaine. Lidocaine stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses thereby effecting local anesthetic action. Lidocaine alters signal conduction in neurons by blocking the fast voltage gated sodium (Na+) channels in the neuronal cell membrane that are responsible for signal propagation. With sufficient blockage the membrane of the postsynaptic neuron will not depolarize and will thus fail to transmit an action potential. This creates the anaesthetic effect by not merely preventing pain signals from propagating to the brain but by aborting their birth in the first place.
See also: Lidocaine (has active moiety); Dibucaine (related); Benzocaine (related) ... View More ...
Lidocaine Hydrochloride
CAS No.: 73-78-9
Cat. No.: VC20763663
Molecular Formula: C14H23ClN2O
Molecular Weight: 270.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73-78-9 |
|---|---|
| Molecular Formula | C14H23ClN2O |
| Molecular Weight | 270.80 g/mol |
| IUPAC Name | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H |
| Standard InChI Key | IYBQHJMYDGVZRY-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.Cl |
| Appearance | Powder |
| Melting Point | 77.5 °C |
Introduction
Chemical Properties
Molecular Structure and Formula
Lidocaine hydrochloride has the molecular formula C14H23ClN2O and a molecular weight of 270.8 . Its chemical structure includes an aromatic unit and an aliphatic section with amide, carbonyl, and enyl groups, contributing to its hydrophobic properties .
Solubility and Stability
It is highly soluble in aqueous solutions and stable under various pH conditions, making it suitable for different applications in medicine .
Pharmacological Properties
Mechanism of Action
Lidocaine hydrochloride acts by blocking sodium channels in neuronal membranes, thereby preventing the propagation of action potentials. This mechanism is crucial for its local anesthetic effects and its use in treating arrhythmias by raising the depolarization threshold in the heart .
Pharmacokinetics
When administered as an injectable, lidocaine hydrochloride starts working within a few minutes and lasts for about half an hour to three hours. It is metabolized in the liver primarily by CYP3A4 into active metabolites like monoethylglycinexylidide (MEGX), which are further metabolized and excreted in the urine .
Clinical Uses
Local Anesthesia
Lidocaine hydrochloride is commonly used for infiltration anesthesia, nerve blocks, and surface anesthesia. It is particularly favored in dentistry due to its rapid onset and intermediate duration of action .
Antiarrhythmic Use
Antioxidant Activity
| Property | Description |
|---|---|
| Molecular Formula | C14H23ClN2O |
| Molecular Weight | 270.8 |
| Solubility | Soluble in water, ethanol, and organic solvents; insoluble in ether |
| Mechanism of Action | Blocks sodium channels in neurons and heart cells |
| Pharmacokinetics | Metabolized by CYP3A4 in the liver; excreted in urine |
| Clinical Uses | Local anesthesia, antiarrhythmic therapy |
| Antioxidant Activity | Exhibits free radical scavenging activity in aqueous environments |
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